6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thioamide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazinone ring.
Chemical Reactions Analysis
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
6-Methyl-2-phenyl-2,3-dihydro-4H-1,3-thiazin-4-one can be compared with other similar compounds, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is also a heterocycle but contains oxygen instead of sulfur.
6-Methyl-2-phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one: This compound has a similar structure but includes a benzene ring fused to the thiazinone ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88152-54-9 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
6-methyl-2-phenyl-2,3-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H11NOS/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,12,13) |
InChI Key |
YCVXQLFOBWCTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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